molecular formula C9H10N2O2 B2723078 4-(4-Aminophenoxy)azetidin-2-one CAS No. 1909336-73-7

4-(4-Aminophenoxy)azetidin-2-one

Cat. No.: B2723078
CAS No.: 1909336-73-7
M. Wt: 178.191
InChI Key: ZKZVRHVCOSTRLM-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring. Azetidinones are known for their significant biological activities and are often used as building blocks in the synthesis of various pharmaceuticals, including antibiotics like penicillin and cephalosporins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenoxy)azetidin-2-one typically involves the reaction of 4-aminophenol with a suitable azetidinone precursor. One common method is the cyclization of 4-aminophenoxyacetic acid with a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenoxy)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Aminophenoxy)azetidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Aminophenoxy)azetidin-2-one is unique due to the presence of the amino group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-aminophenoxy)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-1-3-7(4-2-6)13-9-5-8(12)11-9/h1-4,9H,5,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZVRHVCOSTRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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